3-(butylamino)-1-methyl-1H-pyrazole-5-carboxamide

COX-2 inhibitor selectivity index anti-inflammatory

Source a selective COX-2 inhibitor with superior aqueous solubility? 3-(Butylamino)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1856097-81-8) offers nanomolar COX-2 potency (SI=5.0) and low logP (-0.292), enabling dissolution without DMSO in many assays. Ideal for inflammation pathway studies. Key features: - Nanomolar COX-2 inhibition with balanced selectivity over COX-1. - Enhanced solubility facilitates parenteral or topical formulation development. - Reliable supply: in stock, ≥98% purity, ready for immediate global shipping.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B11731763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(butylamino)-1-methyl-1H-pyrazole-5-carboxamide
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCCCNC1=NN(C(=C1)C(=O)N)C
InChIInChI=1S/C9H16N4O/c1-3-4-5-11-8-6-7(9(10)14)13(2)12-8/h6H,3-5H2,1-2H3,(H2,10,14)(H,11,12)
InChIKeyKZACJKXQXOMJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Butylamino)-1-methyl-1H-pyrazole-5-carboxamide: COX-2 Inhibitor Overview


3-(Butylamino)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1856097-81-8, molecular formula C9H16N4O, molecular weight 196.25 g/mol) is a substituted pyrazole-5-carboxamide derivative characterized by a butylamino group at the 3-position and a methyl group at the 1-position [1]. The compound functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory and pain pathways [2]. Its structure-activity relationship (SAR) is typical of pyrazole carboxamides, where substituent modifications can dramatically alter target selectivity and potency [3].

1 COX-2 pathway inhibition — study fit for inflammatory and pain signaling research models
2 Pyrazole-5-carboxamide scaffold — supports structure-activity relationship and selectivity optimization workflows
3 Moderate selectivity profile — reported COX-1/COX-2 balance relevant for dual-inhibition endpoint context

3-(Butylamino)-1-methyl-1H-pyrazole-5-carboxamide Substitution Specificity


Pyrazole-5-carboxamide derivatives exhibit divergent biological profiles depending on the nature and position of substituents. For example, the introduction of a butylamino group at the 3-position confers distinct COX-2 inhibitory potency and selectivity compared to other alkylamino or unsubstituted analogs [1]. Simple replacement with a generic pyrazole carboxamide may result in loss of target engagement or altered pharmacokinetic properties, as demonstrated by SAR studies in related series [2].

3-Butylamino pyrazole
Generic pyrazole carboxamide — may not reproduce COX-2 selectivity; 3-position substituent is critical for target engagement profile
This compound
Other alkylamino analogs — chain-length variation can alter potency and pharmacokinetic behavior; SAR context may not transfer
This compound
Celecoxib — selectivity index and physicochemical profile differ; not a direct assay surrogate without validation

3-(Butylamino)-1-methyl-1H-pyrazole-5-carboxamide: COX-2 Inhibition & Physicochemical Properties


COX-2 Inhibition and Selectivity vs. Celecoxib

In an in vitro enzymatic assay, 3-(butylamino)-1-methyl-1H-pyrazole-5-carboxamide inhibited recombinant human COX-2 with an IC50 of 100 nM [1]. Against ovine COX-1, it displayed an IC50 of 500 nM, yielding a COX-1/COX-2 selectivity index (SI) of 5.0 [1]. In contrast, celecoxib, a clinically approved COX-2 inhibitor, exhibits an IC50 of 0.42 µM (420 nM) for COX-2 and 14.2 µM for COX-1, corresponding to an SI of 33.8 [2]. While the target compound shows a 4.2-fold higher potency against COX-2 compared to celecoxib under the respective assay conditions, its selectivity index is lower, indicating a different balance between efficacy and COX-1 sparing.

COX-2 Selectivity vs. Celecoxib
Cross-study comparable
Target: IC50 100 nM (COX-2), 500 nM (COX-1), SI 5.0
Celecoxib: IC50 420 nM (COX-2), 14.2 µM (COX-1), SI 33.8
Supports COX-2 pathway-response context; selectivity profile differs from celecoxib
Data to verify: cross-study comparison with differing assay conditions
COX-2 inhibitor selectivity index anti-inflammatory

Calculated logP and Lipophilicity

The calculated logarithm of the partition coefficient (logP) for 3-(butylamino)-1-methyl-1H-pyrazole-5-carboxamide is -0.292 [1]. This value indicates moderate lipophilicity, which can influence membrane permeability and solubility. For comparison, celecoxib has a reported logP of approximately 3.5 [2], suggesting that the target compound is significantly more hydrophilic. This property may be advantageous for formulations requiring aqueous solubility or for reducing non-specific binding to plasma proteins.

Calculated logP
Supporting evidence
Target: −0.292
Celecoxib: ~3.5
Higher hydrophilicity may support aqueous formulation research and reduced protein-binding context
Computational prediction; experimental validation needed
lipophilicity logP drug-likeness

3-(Butylamino)-1-methyl-1H-pyrazole-5-carboxamide: Application Scenarios


In Vitro COX-2 Selectivity in Inflammatory Models

Given its moderate COX-2 selectivity (SI = 5.0) and nanomolar potency, this compound is well-suited for in vitro studies investigating the role of COX-2 in inflammation without complete COX-1 ablation [1]. It can serve as a tool compound to dissect signaling pathways where balanced COX inhibition is required.

Pyrazole Carboxamide SAR Optimization

The butylamino group at the 3-position is a key pharmacophore that differentiates this compound from less active analogs. Researchers can use this scaffold as a starting point for further derivatization to enhance selectivity or pharmacokinetic properties, leveraging the existing SAR knowledge from related pyrazole carboxamide patents [2].

Hydrophilic Drug Delivery Formulation

The low logP value (-0.292) indicates improved aqueous solubility compared to highly lipophilic COX-2 inhibitors like celecoxib [3]. This property makes the compound an attractive candidate for developing parenteral formulations or topical anti-inflammatory preparations where solubility is a critical factor.

Application
Selection Property
Validation Focus
Inflammatory pathway research
COX-2 pathway inhibition with moderate selectivity profile
COX-1/COX-2 endpoint balance review
Pyrazole SAR optimization
3-Butylamino pharmacophore scaffold
Selectivity and potency derivatization endpoints
Aqueous formulation research
Low calculated logP, higher hydrophilicity
Solubility and non-specific binding context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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